2-(4-tert-butylphenoxy)-N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)acetamide
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Overview
Description
2-(4-tert-butylphenoxy)-N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a tert-butylphenoxy group, a fluorobenzyl group, and a furan-2-ylmethyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-butylphenoxy)-N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)acetamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:
Formation of the tert-butylphenoxy intermediate: This can be achieved by reacting 4-tert-butylphenol with an appropriate halogenating agent.
Introduction of the fluorobenzyl group: This step involves the nucleophilic substitution of a halogenated benzyl compound with a fluorine atom.
Attachment of the furan-2-ylmethyl group: This can be done through a coupling reaction using a furan-2-ylmethyl halide.
Formation of the acetamide backbone: The final step involves the reaction of the intermediate with acetic anhydride or acetyl chloride under basic conditions to form the acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(4-tert-butylphenoxy)-N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions would depend on the specific functional groups targeted and the reaction conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use as an intermediate in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 2-(4-tert-butylphenoxy)-N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-tert-butylphenoxy)-N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)acetamide
- 2-(4-tert-butylphenoxy)-N-(4-bromobenzyl)-N-(furan-2-ylmethyl)acetamide
Uniqueness
The uniqueness of 2-(4-tert-butylphenoxy)-N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)acetamide lies in its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the fluorine atom, for example, can influence the compound’s reactivity, stability, and interactions with biological targets compared to its chloro or bromo analogs.
Properties
Molecular Formula |
C24H26FNO3 |
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Molecular Weight |
395.5 g/mol |
IUPAC Name |
2-(4-tert-butylphenoxy)-N-[(4-fluorophenyl)methyl]-N-(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C24H26FNO3/c1-24(2,3)19-8-12-21(13-9-19)29-17-23(27)26(16-22-5-4-14-28-22)15-18-6-10-20(25)11-7-18/h4-14H,15-17H2,1-3H3 |
InChI Key |
ICQDZZCDNPORED-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)N(CC2=CC=C(C=C2)F)CC3=CC=CO3 |
Origin of Product |
United States |
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